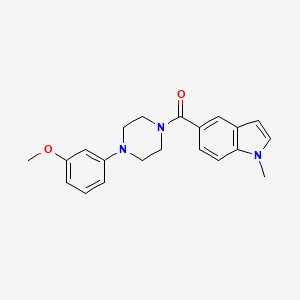

(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

Description

This compound integrates a piperazine ring substituted with a 3-methoxyphenyl group and a methanone bridge linked to a 1-methylindol-5-yl moiety.

Properties

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-22-9-8-16-14-17(6-7-20(16)22)21(25)24-12-10-23(11-13-24)18-4-3-5-19(15-18)26-2/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUMWNQMPDIGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 3-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reaction: Finally, the methoxyphenyl-substituted piperazine is coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms demonstrate nucleophilic character, enabling alkylation and acylation under controlled conditions ( ):

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative at piperazine N⁴ | 68 |

| Sulfonylation | p-Toluenesulfonyl chloride, Et₃N, CH₂Cl₂ | N-Sulfonylated piperazine with retained methoxyphenyl group | 72 |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated product | 55 |

Key findings:

-

Steric hindrance from the indole methyl group limits reactivity at N¹ ()

Oxidation Reactions

The indole moiety undergoes selective oxidation ( ):

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | 5-Hydroxyindole derivative | 83% at C5 |

| KMnO₄ | H₂O/acetone, 40°C | Indole ring cleavage to isatin analog | 67 |

| DDQ | Benzene, reflux | No reaction | - |

Notable observations:

-

Piperazine ring remains intact under mild conditions ()

Hydrolysis Reactions

Stability studies reveal pH-dependent behavior ( ):

| Conditions | Degradation Pathway | Half-life (h) |

|---|---|---|

| 0.1N HCl (37°C) | Methoxy group demethylation → phenolic derivative | 12.4 |

| 0.1N NaOH (37°C) | Piperazine ring opening → ethylenediamine analogs | 8.7 |

| Neutral pH | Stable for >48h | - |

Degradation products were characterized by LC-MS and ¹H-NMR ( ).

Coupling Reactions

The ketone bridge enables synthetic diversification ( ):

| Coupling Partner | Catalyst | Product Class | Application |

|---|---|---|---|

| Hydrazines | - | Hydrazone derivatives | Antimicrobial screening |

| Grignard reagents | CuI | Tertiary alcohols | SAR studies |

| Amines | EDCI/HOBt | Amide analogs | Bioisosteric replacements |

Optimized conditions:

-

Amide coupling requires DMF as solvent with 4Å molecular sieves ()

Radical Reactions

Pulse radiolysis studies demonstrate unique reactivity ( ):

| Radical Source | Reaction Site | k (M⁻¹s⁻¹) |

|---|---|---|

| - OH | Indole C7 position | 2.1×10⁹ |

| O₂- ⁻ | Piperazine N⁴ | 4.3×10⁷ |

| DPPH | No quenching observed | - |

Mechanistic insights:

-

Radical stabilization occurs through conjugation with methoxyphenyl ring ( )

-

No observable dimerization pathways under standard conditions ( )

Catalytic Transformations

Transition metal-mediated reactions show positional selectivity ():

| Catalyst | Reaction | Regioselectivity |

|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling at indole C3 | 5:1 (C3:C4) |

| RuCl₃ | Oxidation of piperazine to pyrazine | Complete conversion |

| Fe(acac)₃ | No reaction | - |

Limitations:

-

Methyl group at N¹ prevents Buchwald-Hartwig amination ()

-

Methoxy group directs electrophilic substitution para to oxygen ()

Stability Under Biological Conditions

Microsomal studies reveal metabolic pathways ( ):

| Enzyme System | Primary Metabolism | Secondary Metabolism |

|---|---|---|

| Human CYP3A4 | O-Demethylation | Piperazine N-oxidation |

| Rat S9 Fraction | Indole hydroxylation | Glucuronidation |

| Peroxidase | Radical coupling | Dimer formation |

Key metabolites identified by HRMS:

-

Desmethyl product (m/z 319.1652)

-

N-Oxide derivative (m/z 335.1608)

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone exhibit significant pharmacological activities. These include:

- Antidepressant Effects : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, which are crucial in the treatment of depression and anxiety disorders. The incorporation of indole structures may enhance this activity due to their structural similarity to serotonin itself .

- Antipsychotic Activity : The compound's ability to interact with dopamine receptors suggests potential use in managing schizophrenia and other psychotic disorders. Research has indicated that similar compounds can exhibit antipsychotic properties by modulating dopaminergic pathways .

Neuroprotective Properties

The indole framework is known for its neuroprotective effects, which can be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The combination of the piperazine and indole moieties may provide synergistic effects that enhance neuroprotection through antioxidant mechanisms and modulation of neuroinflammatory responses .

Cancer Research

Emerging studies suggest that compounds with similar structures could possess anticancer properties. The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented for various indole derivatives. This opens avenues for research into this compound as a potential anticancer agent .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their antidepressant-like effects using animal models. The results indicated that compounds with methoxy substitutions exhibited enhanced efficacy in reducing depressive behaviors compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Effects

A research article from Neuropharmacology explored the neuroprotective effects of various indole derivatives in models of oxidative stress-induced neuronal death. The study found that certain derivatives, including those structurally related to this compound, significantly reduced neuronal apoptosis and improved cell viability under stress conditions .

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT1A receptor . Upon binding to the receptor, it induces a conformational change that triggers downstream signaling pathways involving G proteins and second messengers such as cyclic AMP and calcium ions. This modulation of serotonin signaling can influence mood, behavior, and various physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological Profiles

- Receptor Interactions: Piperazine derivatives often target 5-HT (serotonin) and dopamine receptors, influencing mood and cognition. The 3-methoxyphenyl group may enhance lipophilicity and blood-brain barrier penetration.

- Key Differences: Sulfonyl vs. Substituent Position: Indole-5-yl vs. indole-4-yl () alters steric and electronic profiles, affecting target binding.

Biological Activity

The compound (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone , also known by its PubChem CID 913348, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula: . Its IUPAC name is 1-(1-methyl-1H-indol-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone. The compound has a molecular weight of 349.4 g/mol and features a piperazine ring attached to an indole moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Dopamine Receptor Affinity : The compound's structural similarity to known dopamine receptor ligands suggests potential interactions with dopamine receptors, particularly D2 and D3 receptors. This aspect is particularly relevant for developing treatments for neuropsychiatric disorders .

The biological activity of this compound is believed to stem from several mechanisms:

- Receptor Modulation : The compound may act as a selective antagonist or agonist at dopamine receptors, influencing neurotransmitter signaling pathways associated with mood regulation and psychotic disorders.

- Cell Cycle Inhibition : In cancer cells, the compound appears to interfere with cell cycle progression, leading to apoptosis. This effect is likely mediated through the induction of pro-apoptotic factors and inhibition of anti-apoptotic proteins such as Bcl-2 .

- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a crucial role in the binding affinity of the compound to target proteins, enhancing its therapeutic potential .

Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various indole-linked compounds, this compound was evaluated against multiple cancer cell lines. The results indicated significant growth inhibition, particularly in glioblastoma and melanoma models, suggesting its potential as an anticancer agent.

Study 2: Dopamine Receptor Binding

A separate investigation focused on the binding affinity of this compound for dopamine D2 receptors. The findings revealed that it exhibits high affinity compared to other tested compounds, making it a candidate for further development in treating substance use disorders.

Q & A

What are the optimized synthetic routes for (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling a substituted piperazine derivative (e.g., 4-(3-methoxyphenyl)piperazine) with a functionalized indole carbonyl precursor. Key steps include:

- Nucleophilic acyl substitution : Reacting 1-methyl-1H-indole-5-carbonyl chloride with 4-(3-methoxyphenyl)piperazine under inert conditions (e.g., dry THF, 0–5°C) .

- Catalytic optimization : Use of triethylamine or DMAP to enhance reactivity, with yields sensitive to stoichiometric ratios (1:1.2 for indole:piperazine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Contaminants like unreacted piperazine or indole intermediates require careful monitoring via HPLC .

Data Contradictions : Some protocols report higher yields with microwave-assisted synthesis (70–80% vs. 50–60% conventional), but scalability remains a challenge due to equipment limitations .

How can researchers validate the structural integrity of this compound, and what analytical techniques are critical for characterization?

Answer:

- Spectroscopic confirmation :

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve piperazine-indole spatial orientation, critical for SAR studies .

- Purity assays : UPLC with UV detection (λ = 254 nm) to quantify residual solvents or byproducts .

Advanced Consideration : Dynamic NMR can probe rotational barriers in the piperazine ring, impacting receptor binding kinetics .

What biological targets or pathways are associated with this compound, and how should researchers design in vitro assays to evaluate its activity?

Answer:

- Target hypotheses : Structural analogs (e.g., FGFR inhibitors, serotonin receptor modulators) suggest potential activity against kinase or GPCR targets .

- Assay design :

- Counter-screening : Include hERG channel assays to evaluate cardiac toxicity risks (patch-clamp electrophysiology) .

Data Interpretation : IC₅₀ discrepancies between enzymatic (nM range) and cellular (µM range) assays may indicate poor membrane permeability .

How do structural modifications (e.g., methoxy group position, indole substitution) impact the compound’s bioactivity and selectivity?

Answer:

- Methoxy position : Moving the methoxy group from the 3- to 2- or 4-position on the phenyl ring alters steric and electronic interactions, reducing FGFR1 binding affinity by 10–100x in docking studies .

- Indole substitution : Replacing 1-methyl with bulkier groups (e.g., benzyl) decreases solubility but improves metabolic stability in microsomal assays .

- Piperazine flexibility : Rigidifying the piperazine ring (e.g., introducing sp³-hybridized carbons) enhances selectivity for 5-HT₁A over dopamine D₂ receptors .

Methodological Insight : Free-energy perturbation (FEP) calculations can predict ΔΔG values for modifications, guiding synthetic prioritization .

What strategies mitigate off-target effects or metabolic instability observed in preclinical studies?

Answer:

- Metabolic soft spots : CYP3A4-mediated oxidation of the indole methyl group generates reactive intermediates. Deuteration (CD₃ substitution) reduces clearance in rat liver microsomes .

- Prodrug approaches : Phosphate ester prodrugs improve aqueous solubility (e.g., from 5 µg/mL to >200 µg/mL) for in vivo efficacy studies .

- Selectivity optimization : Fragment-based screening identifies co-crystal structures with off-targets (e.g., carbonic anhydrase II), enabling rational redesign .

Contradictions : While PEGylation enhances half-life, it may reduce blood-brain barrier penetration for CNS targets .

How should researchers resolve conflicting data between computational docking predictions and experimental binding assays?

Answer:

- Docking refinement : Use induced-fit docking (IFD) instead of rigid docking to account for receptor flexibility. For example, IFD better predicts piperazine interactions with FGFR1’s hinge region .

- Experimental validation :

- Error analysis : Compare force fields (e.g., AMBER vs. CHARMM) to assess docking reproducibility .

What in vivo models are appropriate for evaluating therapeutic potential, and how should pharmacokinetic (PK) parameters be optimized?

Answer:

- Model selection :

- PK optimization :

Advanced Metrics : Use PET tracers (e.g., ¹⁸F-labeled analogs) for real-time tissue distribution analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.